Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)-

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

SAR studies on chroman-4-one pharmacophores demand exact positional isomers-generic substitutions risk misleading target-engagement data. CAS 54444-47-2 is the defined 2-methyl-substituted chroman-3-amide building block for systematic exploration of C2 steric/electronic effects on ROCK1/ROCK2 potency. - 97% purity, RO5-compliant (XLogP3-AA 1.3, MW 219.24); orthogonal 3-acetamido and 4-oxo handles for focused library generation. - Differentiated from the 6-methyl isomer (CAS 54444-48-3) and unsaturated chromone analog-essential positional control for deconvoluting methyl-placement pharmacology. - Standard ambient shipping; research-use-only compound available in 1 g, 5 g, and 10 g quantities.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 54444-47-2
Cat. No. B11886515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)-
CAS54444-47-2
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C2=CC=CC=C2O1)NC(=O)C
InChIInChI=1S/C12H13NO3/c1-7-11(13-8(2)14)12(15)9-5-3-4-6-10(9)16-7/h3-7,11H,1-2H3,(H,13,14)
InChIKeyVOGZZKMUWQOVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Classification


Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)- (CAS 54444-47-2; synonym: N-(2-methyl-4-oxochroman-3-yl)acetamide; molecular formula C₁₂H₁₃NO₃; MW 219.24 g/mol) is a chroman-4-one acetamide derivative belonging to the broader class of N-substituted-3,4-dihydro-2H-1-benzopyran compounds . Its core scaffold—a 3-acetamido-chroman-4-one with a methyl substituent at the 2-position of the dihydropyran ring—places it within a pharmacologically relevant chemical space explored for Rho kinase (ROCK) inhibition, potassium channel modulation, and acetyl-CoA carboxylase inhibition [1]. The compound is commercially available at ≥97% purity from multiple vendors for research use .

Why In-Class Substitution Is Not Straightforward


Although multiple N-(4-oxochroman-3-yl)acetamide congeners share the same molecular formula and core connectivity, the position of the methyl substituent on the benzopyran ring system fundamentally alters the compound's steric, electronic, and conformational profile. CAS 54444-47-2 bears the methyl group at the 2-position of the saturated dihydropyran ring, whereas its closest registered isomer, CAS 54444-48-3, places the methyl at the 6-position of the aromatic ring . This positional shift changes the LogP, hydrogen-bonding surface, and metabolic vulnerability of the two compounds, meaning they cannot be assumed interchangeable in any structure-activity relationship (SAR) study, biochemical assay, or synthetic pathway [1]. Furthermore, the saturated chroman-4-one core of 54444-47-2 distinguishes it from fully unsaturated chromone analogs (e.g., CAS 33533-84-5), which possess different ring electronics and planarity .

Differential Evidence from Closest Analogs


Positional Isomer: 2-Methyl vs. 6-Methyl Chroman-4-one

CAS 54444-47-2 is the 2-methyl-substituted chroman-4-one acetamide, whereas CAS 54444-48-3 is the 6-methyl positional isomer, where the methyl group resides on the aromatic ring . The 2-position methylation introduces a chiral center at C2 of the dihydropyran ring, creating stereochemical complexity absent in the 6-methyl isomer. This structural difference yields distinct computed physicochemical properties: the 2-methyl isomer has an XLogP3-AA of 1.3 and only 1 rotatable bond, whereas the 6-methyl isomer, by virtue of methyl placement on the conformationally restricted aromatic ring, would be expected to exhibit a different lipophilicity-hydrophilicity balance and molecular shape [1]. For procurement decisions in SAR campaigns, these two isomers cannot serve as mutual substitutes without experimental confirmation.

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Ring Saturation: Chroman-4-one vs. Chromone Scaffold

CAS 54444-47-2 features a saturated 3,4-dihydro-2H-1-benzopyran (chroman-4-one) core, whereas the structurally related CAS 33533-84-5 (N-(4-oxo-4H-1-benzopyran-3-yl)acetamide) possesses a fully unsaturated chromone (4H-1-benzopyran-4-one) scaffold . Saturation of the C2–C3 bond in the dihydropyran ring alters both molecular geometry (sp³ vs. sp² hybridization at C2) and electronic distribution, which has been shown in broader benzopyran SAR studies to impact target engagement, metabolic stability, and off-target profiles . The molecular weight difference (219.24 vs. 203.19 g/mol) and additional hydrogen-bonding considerations further preclude direct substitution of one scaffold for the other in biochemical assays or synthetic routes [1].

Scaffold Hopping Medicinal Chemistry Ring Saturation Effects

Chroman-3-Amide ROCK Inhibition Pharmacophore

The chroman-3-amide scaffold, of which CAS 54444-47-2 is a direct structural member, has been established in the primary literature as a privileged chemotype for potent Rho kinase (ROCK) inhibition. Chen et al. (2008) reported that chroman-3-amides achieve 'highly potent ROCK inhibition with sufficient kinase selectivity, excellent cell activity, good microsomal stability, and desirable pharmacokinetic properties' [1]. The landmark compound SR-3677 from this series demonstrated an IC₅₀ of ~2 nM against ROCK-II with an off-target hit rate of only 1.4% against 353 kinases [2]. While CAS 54444-47-2 itself has not been the subject of a published head-to-head ROCK potency comparison, its 2-methyl-chroman-4-one-3-acetamide architecture places it squarely within the SAR perimeter of this validated inhibitor class—distinguishing it from simple chromone acetamides or non-chroman benzopyran derivatives that lack the 3-amido substitution pattern essential for ROCK activity .

Rho Kinase Inhibition Cardiovascular Research Kinase Selectivity

Recommended Application Scenarios


Scaffold Library Design for Kinase Inhibitor SAR

CAS 54444-47-2 serves as a core 2-methyl-substituted chroman-3-amide building block within SAR campaigns targeting Rho kinase (ROCK1/ROCK2) or related AGC kinase family members. Its 2-methyl group provides a defined steric and stereoelectronic perturbation relative to the unsubstituted or 6-substituted analogs, enabling systematic exploration of the C2 position's contribution to potency and selectivity within the validated chroman-3-amide pharmacophore [1]. Procurement of this specific positional isomer—rather than the 6-methyl isomer (CAS 54444-48-3)—is essential for studies where the chiral C2 center and its associated conformational effects are hypothesized to influence target binding.

Physicochemical Differentiation in Lead Optimization

With a computed XLogP3-AA of 1.3, a single hydrogen bond donor, three hydrogen bond acceptors, and only one rotatable bond, CAS 54444-47-2 occupies a favorable drug-like physicochemical space (RO5-compliant) [2]. This profile differentiates it from the fully unsaturated chromone analog (CAS 33533-84-5) and the dichloro-substituted derivative (CAS 54444-55-2, MW 274.10), which carry higher lipophilicity or molecular weight burdens. Medicinal chemistry teams evaluating chroman-4-one leads can use 54444-47-2 as a low-LogP, low-rotatable-bond reference point for optimizing ADME properties while maintaining the core pharmacophore.

Synthetic Intermediate for Chroman-4-one Libraries

The 3-acetamido group and 4-oxo functionality of CAS 54444-47-2 provide orthogonal reactive handles for further derivatization. The acetamide can be hydrolyzed to the free 3-aminochroman-4-one for subsequent amide coupling or reductive amination, while the 4-ketone permits oxime formation, reduction to the alcohol, or Grignard addition . This synthetic versatility, combined with the compound's commercial availability at 97% purity , makes it a practical starting material for generating focused libraries of chroman-based bioactive molecules.

Positional Isomer Control in Profiling Studies

In any study where the biological activity of a 6-methyl-chroman-4-one acetamide (CAS 54444-48-3) or a 6,7-dichloro derivative (CAS 54444-55-2) is being profiled, CAS 54444-47-2 should be included as the 2-methyl positional isomer control to deconvolute the contribution of methyl placement to the observed pharmacology [1]. This is particularly critical in target engagement assays where subtle differences in shape complementarity driven by methyl position can produce misleading structure-activity conclusions if not properly controlled.

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